N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE
Overview
Description
N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE is a heterocyclic compound that features both pyridine and furan moieties. The presence of multiple binding sites in its structure allows for diverse interactions with metal ions and other molecules, making it a versatile scaffold for designing functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE typically involves a condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and furan-2-carboxylic acid derivatives . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chlorides, which then react with the appropriate amines to yield the desired dicarboxamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE involves its ability to chelate metal ions and stabilize specific molecular structures. For example, its interaction with telomeric G-quadruplex DNA involves binding to the guanine-rich sequences, thereby stabilizing the quadruplex structure and inhibiting telomerase activity . This mechanism is of particular interest in the context of anticancer research, as it can potentially lead to the development of novel therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Shares the pyridine scaffold but lacks the furan moieties.
Furan-2,5-dicarboxamide: Contains the furan scaffold but lacks the pyridine moiety.
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but with pyridyl groups instead of furan groups
Uniqueness
N2,N6-BIS[(FURAN-2-YL)METHYL]PYRIDINE-2,6-DICARBOXAMIDE is unique due to the combination of pyridine and furan moieties in its structure. This dual functionality allows for more versatile interactions and applications compared to compounds with only one type of heterocyclic ring .
Properties
IUPAC Name |
2-N,6-N-bis(furan-2-ylmethyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(18-10-12-4-2-8-23-12)14-6-1-7-15(20-14)17(22)19-11-13-5-3-9-24-13/h1-9H,10-11H2,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCRVZQZAITCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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